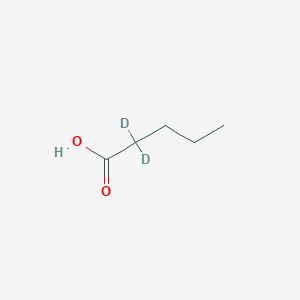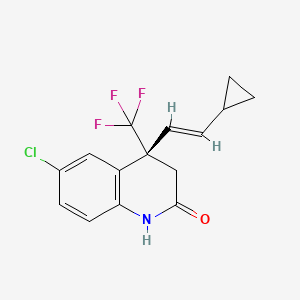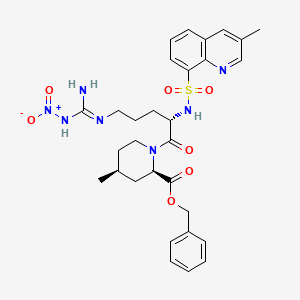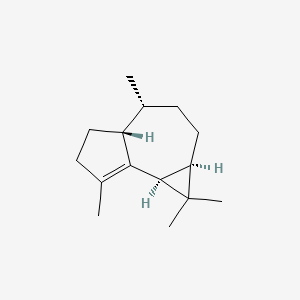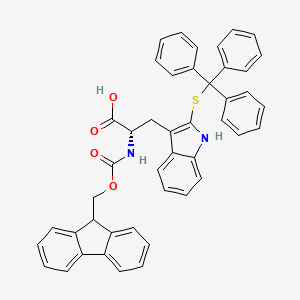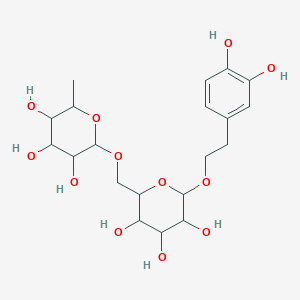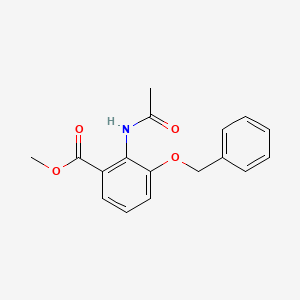
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc” is a polysaccharide composed of multiple glucose units linked by alpha-1,4-glycosidic bonds. This structure is characteristic of linear polysaccharides such as amylose, a component of starch. The repetitive nature of the glucose units in this compound makes it an important subject of study in carbohydrate chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this polysaccharide involves the enzymatic polymerization of glucose units. Enzymes such as alpha-glucosidases and alpha-1,4-glucan lyases catalyze the formation of alpha-1,4-glycosidic bonds between glucose molecules . The reaction conditions typically include an aqueous environment with optimal pH and temperature for enzyme activity.
Industrial Production Methods
Industrial production of this polysaccharide can be achieved through microbial fermentation processes. Microorganisms such as certain strains of bacteria and fungi are engineered to produce the desired polysaccharide by fermenting glucose-rich substrates. The fermentation process is followed by purification steps to isolate the polysaccharide.
Analyse Des Réactions Chimiques
Types of Reactions
The polysaccharide undergoes various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bonds to release glucose units.
Oxidation: Conversion of glucose units to gluconic acid or other oxidized derivatives.
Substitution: Introduction of functional groups into the glucose units.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions using alpha-amylase or glucoamylase.
Oxidation: Reagents such as nitric acid or enzymes like glucose oxidase.
Substitution: Chemical reagents like acetic anhydride for acetylation or chlorinating agents for chlorination.
Major Products
Hydrolysis: Produces glucose.
Oxidation: Produces gluconic acid.
Substitution: Produces derivatives like acetylated or chlorinated glucose.
Applications De Recherche Scientifique
The polysaccharide has diverse applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic reactions.
Biology: Investigated for its role in energy storage and metabolism in organisms.
Medicine: Explored for its potential in drug delivery systems and as a dietary fiber with health benefits.
Industry: Utilized in the production of biodegradable plastics, adhesives, and as a thickening agent in food products.
Mécanisme D'action
The polysaccharide exerts its effects through interactions with enzymes and other biological molecules. In metabolic pathways, it is broken down by enzymes like amylase to release glucose, which is then utilized for energy production. The molecular targets include enzymes involved in carbohydrate metabolism, and the pathways involve glycolysis and the citric acid cycle.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amylose: Another linear polysaccharide with alpha-1,4-glycosidic bonds.
Amylopectin: A branched polysaccharide with both alpha-1,4 and alpha-1,6-glycosidic bonds.
Cellulose: A linear polysaccharide with beta-1,4-glycosidic bonds.
Uniqueness
The unique aspect of this polysaccharide is its repetitive alpha-1,4-glycosidic linkage, which distinguishes it from branched polysaccharides like amylopectin and from beta-linked polysaccharides like cellulose. This structure imparts specific physical and chemical properties, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C84H142O71 |
|---|---|
Poids moléculaire |
2288.0 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C84H142O71/c85-1-15-29(99)30(100)45(115)72(130-15)144-59-17(3-87)132-74(47(117)32(59)102)146-61-19(5-89)134-76(49(119)34(61)104)148-63-21(7-91)136-78(51(121)36(63)106)150-65-23(9-93)138-80(53(123)38(65)108)152-67-25(11-95)140-82(55(125)40(67)110)154-69-27(13-97)142-84(57(127)42(69)112)155-70-28(14-98)141-83(56(126)43(70)113)153-68-26(12-96)139-81(54(124)41(68)111)151-66-24(10-94)137-79(52(122)39(66)109)149-64-22(8-92)135-77(50(120)37(64)107)147-62-20(6-90)133-75(48(118)35(62)105)145-60-18(4-88)131-73(46(116)33(60)103)143-58-16(2-86)129-71(128)44(114)31(58)101/h15-128H,1-14H2/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71?,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-/m1/s1 |
Clé InChI |
DTJWNPZVHSBUHS-WUGKNEICSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](OC([C@@H]([C@H]1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



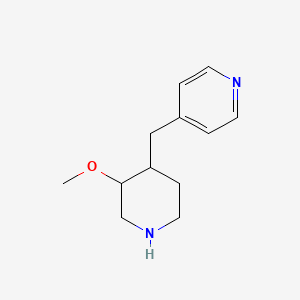
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
